Introduction: The Significance of the Pentafluoroethyl Moiety in Modern Chemistry
Introduction: The Significance of the Pentafluoroethyl Moiety in Modern Chemistry
An In-depth Technical Guide to (Pentafluoroethyl)benzene
(Pentafluoroethyl)benzene, bearing the CAS number 309-11-5, is an aromatic compound that has garnered significant interest in various fields of chemical research, particularly in drug discovery and materials science.[1][2] The incorporation of the pentafluoroethyl (-C₂F₅) group onto a benzene ring imparts unique physicochemical properties that distinguish it from its non-fluorinated and even trifluoromethylated analogues.[3] This guide provides an in-depth technical overview of (pentafluoroethyl)benzene, intended for researchers, scientists, and drug development professionals. We will explore its fundamental properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights into its utility and handling.
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of modulating properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] The pentafluoroethyl group, in particular, serves as a valuable bioisostere for other common chemical functionalities, offering a unique combination of steric bulk and electronic effects.[6][7] This guide aims to be a comprehensive resource for scientists looking to leverage the unique characteristics of (pentafluoroethyl)benzene in their research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. (Pentafluoroethyl)benzene is characterized by its high fluorine content, which significantly influences its behavior.
Core Compound Identifiers
-
IUPAC Name : 1,1,2,2,2-pentafluoroethylbenzene[2]
-
Synonyms : Pentafluoroethylbenzene, (1,1,2,2,2-pentafluoroethyl)benzene[2]
Caption: Chemical structure of (Pentafluoroethyl)benzene.
Tabulated Physicochemical Data
The following table summarizes key computed and experimental properties, providing a quantitative basis for experimental design.
| Property | Value | Source |
| Molecular Weight | 196.12 g/mol | PubChem[2] |
| XLogP3 | 3.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 196.03114097 Da | PubChem[2] |
| Topological Polar Surface Area | 0 Ų | PubChem[2] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of (pentafluoroethyl)benzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the benzene ring.
-
¹⁹F NMR : The fluorine NMR spectrum is a key identifier, showing distinct signals for the -CF₂- and -CF₃ groups of the pentafluoroethyl moiety. This technique is particularly powerful for monitoring reactions involving the fluoroalkyl group.[2]
-
-
Mass Spectrometry (MS) :
-
GC-MS analysis can be used to determine the molecular weight and fragmentation pattern, which is characteristic of the compound's structure. The molecular ion peak would be observed at m/z = 196.12.[2]
-
-
Infrared (IR) Spectroscopy :
Synthesis and Reactivity
The synthesis of pentafluoroethyl-containing arenes has been an area of active research, leading to the development of several effective methodologies.
Key Synthetic Protocols
Protocol 1: Copper-Mediated Pentafluoroethylation of Arenediazonium Salts
A notable method for the synthesis of (pentafluoroethyl)benzene and its derivatives is a Sandmeyer-type reaction. This approach involves the copper-mediated pentafluoroethylation of an arenediazonium salt.[10] The process utilizes tetrafluoroethylene (TFE), which can be generated in situ from a stable precursor like trimethyl(trifluoromethyl)silane (TMSCF₃), enhancing the operational safety and practicality of the reaction.[10]
The causality behind this protocol lies in the generation of an active "CuC₂F₅" reagent. This species is pre-formed from a copper source (e.g., CuSCN), a fluoride source (e.g., CsF), and TFE. This active copper reagent then efficiently transfers the pentafluoroethyl group to the aryl radical generated from the decomposition of the arenediazonium salt. The reaction exhibits good functional group tolerance, making it applicable to more complex molecules.[10]
Detailed Experimental Workflow:
-
Preparation of the "CuC₂F₅" Reagent : In a suitable reaction vessel under an inert atmosphere, copper(I) thiocyanate (CuSCN) and cesium fluoride (CsF) are suspended in an appropriate solvent (solvent choice is critical and can strongly influence the reaction).[10]
-
In Situ Generation of TFE : Trimethyl(trifluoromethyl)silane (TMSCF₃) is introduced to the suspension. The fluoride ions from CsF facilitate the decomposition of TMSCF₃ to generate difluorocarbene, which dimerizes to form tetrafluoroethylene (TFE).
-
Formation of the Active Reagent : The in situ generated TFE reacts with the copper salt and fluoride to form the active "CuC₂F₅" species.
-
Diazotization : In a separate vessel, the corresponding aniline is diazotized using a standard reagent such as t-butyl nitrite in the presence of an acid to form the arenediazonium salt.[10]
-
Pentafluoroethylation : The freshly prepared arenediazonium salt solution is added to the "CuC₂F₅" mixture. The reaction proceeds to yield the desired (pentafluoroethyl)arene.
-
Work-up and Purification : The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified using standard techniques such as flash column chromatography.
Caption: Workflow for Sandmeyer-type pentafluoroethylation.
Reactivity of the (Pentafluoroethyl)benzene System
The chemical reactivity of (pentafluoroethyl)benzene is dominated by the strong electron-withdrawing nature of the -C₂F₅ group.
-
Electrophilic Aromatic Substitution : The benzene ring is significantly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) compared to unsubstituted benzene. The strong inductive effect of the pentafluoroethyl group withdraws electron density from the aromatic system, making it less susceptible to attack by electrophiles.
-
Nucleophilic Aromatic Substitution (SₙAr) : While the pentafluoroethyl group activates the ring towards nucleophilic attack, SₙAr reactions on (pentafluoroethyl)benzene are less common than on polyfluorinated rings like hexafluorobenzene.[11][12] In highly fluorinated benzenes, the fluorine atoms themselves act as leaving groups.[13][14] However, the -C₂F₅ group can direct nucleophilic attack to the para position.
Applications in Drug Discovery and Materials Science
The unique properties of the pentafluoroethyl group make it a valuable building block in several areas of research and development.
Role in Medicinal Chemistry: A Bioisosteric Approach
In drug design, the concept of bioisosterism—exchanging one functional group for another with similar physical or chemical properties—is a powerful strategy for lead optimization.[15] The pentafluoroethyl group is often considered a bioisostere for bulky, lipophilic groups like tert-butyl or as a more lipophilic alternative to the trifluoromethyl group.[6][7]
Causality of Improved Drug Properties:
-
Enhanced Lipophilicity : The highly fluorinated ethyl group significantly increases the lipophilicity (logP) of a molecule. This can improve membrane permeability and oral bioavailability, but must be carefully balanced to avoid excessive lipophilicity which can lead to poor solubility and off-target effects.
-
Metabolic Stability : The C-F bond is exceptionally strong. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism at that position, thereby increasing the half-life of a drug candidate. The pentafluoroethyl group is generally more metabolically stable than an ethyl or tert-butyl group.
-
Modulation of Acidity/Basicity : As a strong electron-withdrawing group, the -C₂F₅ moiety can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms, which can be critical for optimizing drug-receptor interactions or pharmacokinetic properties.
-
Conformational Control : The steric bulk of the pentafluoroethyl group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that enhances its binding affinity to a target protein.
Caption: Bioisosteric relationship of the pentafluoroethyl group.
Utility in Materials Science
The introduction of fluorinated moieties is also a key strategy in materials science for tuning the properties of organic materials. For example, pentafluorobenzene has been used as an end-group for polythiophene derivatives.[13] The highly fluorinated end-cap can undergo facile nucleophilic aromatic substitution, providing a "click-like" handle for post-polymerization functionalization. This allows for the attachment of various moieties, such as cross-linkable silanes or bioactive molecules like biotin, under mild conditions.[13] This demonstrates the potential of using (pentafluoroethyl)benzene as a building block for advanced functional polymers with tailored electronic and physical properties.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of (pentafluoroethyl)benzene are paramount to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
Hazard Profile
(Pentafluoroethyl)benzene is associated with the following hazards:
-
Acute Toxicity : Harmful if swallowed.[16]
-
Respiratory Irritation : May cause respiratory irritation.[16]
It is important to note that related polyfluorinated aromatic compounds can be flammable.[18][19]
Recommended Handling Procedures
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[18] Eyewash stations and safety showers should be readily accessible.[18]
-
Personal Protective Equipment (PPE) :
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[18] Do not breathe vapors or mists.[16] Keep away from heat, sparks, and open flames.[18] Ground and bond containers and receiving equipment to prevent static discharge.[16]
Storage Guidelines
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[16]
Conclusion
(Pentafluoroethyl)benzene is a valuable and versatile chemical entity with significant applications in both medicinal chemistry and materials science. Its unique combination of lipophilicity, metabolic stability, and steric and electronic properties, conferred by the pentafluoroethyl group, allows researchers to fine-tune molecular characteristics in a predictable manner. The development of robust synthetic methods, such as the copper-mediated Sandmeyer-type reaction, has made this and related compounds more accessible for research and development. By understanding its properties, synthesis, and handling requirements, scientists can effectively and safely leverage (pentafluoroethyl)benzene to advance their projects, from developing next-generation pharmaceuticals to creating novel functional materials.
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